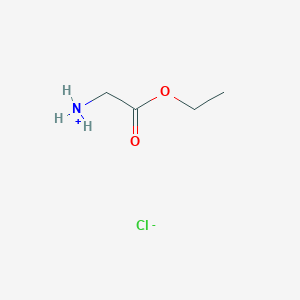

Glycine ethyl ester, hydrochloride

Description

Historical Context and Evolution of Glycine (B1666218) Ethyl Ester Hydrochloride Research

The study and use of glycine ethyl ester hydrochloride have evolved significantly since its initial synthesis, reflecting broader advancements in synthetic organic chemistry and biotechnology.

The preparation of amino acid esters dates back to the late 19th century. One of the earliest and most classic methods for synthesizing α-amino acid esters is the Fischer-Speier esterification. In 1895, Emil Fischer and Arthur Speier described the reaction of glycine with ethanol (B145695) in the presence of a strong acid catalyst, typically hydrogen chloride, to yield glycine ethyl ester hydrochloride. semanticscholar.org This reaction not only provided a straightforward route to the compound but also established a fundamental technique for protecting the carboxyl group of amino acids, a critical step for peptide synthesis. Early characterization involved determining its physical properties, such as melting point and solubility, and confirming its structure through classical chemical analysis. orgsyn.orgprepchem.com

Over the years, various methods have been developed for the synthesis of glycine ethyl ester hydrochloride, aiming to improve yield, purity, and efficiency.

Fischer-Speier Esterification : The original method involves refluxing glycine in ethanol saturated with dry hydrogen chloride gas. semanticscholar.orgorgsyn.org The HCl acts as both a catalyst for esterification and a means to form the stable hydrochloride salt, preventing self-condensation of the amino ester. patsnap.com

Thionyl Chloride Method : An alternative approach involves the use of thionyl chloride (SOCl₂) with ethanol and glycine. chemicalbook.com This method is also highly effective for producing the ester hydrochloride.

From Chloroacetic Acid : Syntheses starting from chloroacetic acid have been reported, involving reaction with ammonia (B1221849) or hexamethylenetetramine, followed by hydrolysis with alcoholic hydrochloric acid. orgsyn.org

From Methyleneaminoacetonitrile : Another established route is the hydrolysis of methyleneaminoacetonitrile in the presence of ethanol and hydrogen chloride. orgsyn.orgprepchem.com This reaction proceeds through the breakup of the starting material into glycine ethyl ester hydrochloride, ammonium (B1175870) chloride, and formaldehyde (B43269). prepchem.com

Initially valued in peptide chemistry, the applications of glycine ethyl ester hydrochloride have expanded significantly. In academic research, it is a versatile building block for more complex molecules. It is widely used in the synthesis of novel peptides and peptidomimetics. chemimpex.com A significant application emerged in protein chemistry with the development of carboxyl-footprinting techniques. fishersci.bescientificlabs.co.ukmpbio.com Used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), glycine ethyl ester (GEE) specifically modifies aspartate and glutamate (B1630785) residues on proteins, allowing researchers to probe protein structure and interactions. fishersci.bempbio.com

Furthermore, its utility has been explored in materials science. Single crystals of glycine ethyl ester hydrochloride have been grown and characterized for their optical and mechanical properties. researchgate.netdaneshyari.com Studies have revealed its thermal stability up to 174 °C and a high transmittance in the visible light spectrum, suggesting potential applications in photonics and optical limiting devices. researchgate.netdaneshyari.com It also serves as an intermediate in the synthesis of functional materials, such as specific metal-organic complexes. nih.gov

Significance within Amino Acid Derivatives and Ester Chemistry

Glycine ethyl ester hydrochloride occupies a crucial position in the hierarchy of amino acid derivatives due to its simplicity and fundamental role as a protected form of glycine.

As the ethyl ester of the simplest proteinogenic amino acid, glycine ethyl ester hydrochloride is a foundational C-protected amino acid derivative. tcichemicals.comtcichemicals.com In peptide synthesis, protecting the carboxylic acid group as an ester prevents it from reacting during the formation of a peptide bond. The ethyl ester is one of the simplest and most common protecting groups employed for this purpose. The hydrochloride salt form is particularly advantageous as it converts the basic amino group into an ammonium salt, which is less nucleophilic and more stable, preventing side reactions like diketopiperazine formation. chemimpex.com Its high solubility in water and alcohols further enhances its utility in various reaction conditions. fishersci.bechemicalbook.com

Glycine ethyl ester hydrochloride is often compared with other glycine derivatives, each having distinct advantages for specific applications.

Glycine Methyl Ester Hydrochloride : This is the methyl ester analogue. Both have been investigated for their taste properties, with both exhibiting a salty taste. tandfonline.com However, glycine ethyl ester hydrochloride was reported to have a slightly more satisfactory taste profile. tandfonline.com In synthetic applications, the choice between the methyl and ethyl ester often depends on the desired reactivity or the specific requirements of a subsequent deprotection step.

N-Protected Glycine Derivatives : For many synthetic routes, particularly in peptide synthesis and the asymmetric synthesis of other amino acids, the amino group of glycine must also be protected. Derivatives like the benzophenone (B1666685) imine of glycine ethyl ester are prominent examples. iu.edu This derivative, unlike the simple hydrochloride salt, allows for the generation of a stabilized carbanion at the α-carbon, which can then be alkylated. This makes it a key intermediate in the synthesis of various α-amino acids via phase-transfer catalysis. iu.edu

Glycine Tert-Butyl Ester Hydrochloride : The tert-butyl ester offers different deprotection conditions (typically acid-labile) compared to the ethyl ester, which often requires saponification. The choice between these esters provides synthetic chemists with flexibility in designing multi-step synthetic strategies. iu.edu

Data Tables

Table 1: Physicochemical Properties of Glycine Ethyl Ester Hydrochloride

This interactive table provides a summary of the key physicochemical properties of the compound.

| Property | Value | References |

| IUPAC Name | ethyl 2-aminoacetate;hydrochloride | nih.gov |

| Synonyms | Ethyl glycinate (B8599266) hydrochloride, GEE, H-Gly-OEt·HCl | innospk.comchemimpex.comlobachemie.com |

| CAS Number | 623-33-6 | innospk.comchemimpex.com |

| Molecular Formula | C₄H₉NO₂·HCl or C₄H₁₀ClNO₂ | nih.govchemimpex.com |

| Molecular Weight | 139.58 g/mol | nih.govchemicalbook.com |

| Appearance | White crystalline powder/solid | nih.govchemimpex.comlobachemie.com |

| Melting Point | 145-146 °C | chemicalbook.comlobachemie.com |

| Solubility | >1000 g/L in water at 20 °C; Soluble in ethanol, methanol (B129727), DMSO | fishersci.bechemicalbook.com |

| Crystal System | Monoclinic | researchgate.netdaneshyari.com |

| Space Group | P21/c | researchgate.netdaneshyari.com |

Table 2: Key Research Findings and Applications

This table outlines significant research findings and the primary applications of glycine ethyl ester hydrochloride.

| Area of Research/Application | Finding/Use | References |

| Pharmaceutical Synthesis | Serves as an important intermediate in the synthesis of anti-inflammatory drugs and other pharmaceuticals like tetrazoleacetic acid. | innospk.comfishersci.bechemicalbook.com |

| Agrochemical Synthesis | Used as an intermediate for preparing pyrethroid insecticides like chrysanthemic acid and the fungicide Iprodione. | innospk.comchemicalbook.comambeed.com |

| Peptide Synthesis | A fundamental C-protected building block for the synthesis of peptides and proteins. chemimpex.comtcichemicals.com | |

| Protein Chemistry | Used with EDC for carboxyl-footprinting studies to derivatize glutamate and aspartate side chains in proteins. | fishersci.bescientificlabs.co.ukmpbio.comchemicalbook.com |

| Materials Science | Single crystals exhibit high optical transmittance (around 75% in the visible region) and a band gap of 5.21 eV. | researchgate.netdaneshyari.com |

| Physical Properties | Thermogravimetric analysis shows the material is thermally stable up to 174 °C. | researchgate.netdaneshyari.com |

| Organic Synthesis | Acts as a precursor for synthesizing other amino acid derivatives, such as in three-component condensations to form N-phosphonomethylglycine ethyl esters. | tandfonline.com |

| Food Science | Investigated for its salty taste, suggesting potential as a sodium chloride substitute. | tandfonline.com |

Broader Impact on Chemical Synthesis and Biochemical Research

Glycine ethyl ester hydrochloride (GEEH) is a derivative of the amino acid glycine, where the carboxylic acid group is esterified with ethanol. guidechem.com Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it a versatile reagent in a variety of chemical and biochemical applications. chemimpex.comfishersci.be This compound serves as a fundamental building block in the synthesis of more complex molecules and as a tool for investigating biological systems. chemimpex.comanshulchemicals.com

Glycine ethyl ester hydrochloride is a widely utilized intermediate in organic synthesis, valued for its role as a glycine source in the construction of larger, more complex molecular architectures. guidechem.comanshulchemicals.com Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialized peptides. chemimpex.comanshulchemicals.compubcompare.aiambeed.com The compound functions as a key building block for creating peptide drugs and other derivatives. anshulchemicals.com

In pharmaceutical development, it serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and those targeting neurological disorders. chemimpex.comfishersci.bechemicalbook.com For instance, it is a precursor for synthesizing four imidazole (B134444) acetic acid, a compound with potential therapeutic applications. fishersci.bechemicalbook.com

In the agrochemical industry, GEEH is an important intermediate for producing pyrethroid insecticides. ambeed.comatamanchemicals.com Specifically, it is used in the preparation of chrysanthemic acid, two chlorine chrysanthemic acid, and dichlorovinylcyclopropane carboxylic acid, all of which are critical components of certain pesticides. fishersci.bechemicalbook.comnih.goviucr.org

Furthermore, its role extends to the synthesis of complex heterocyclic structures and macrocycles. Research has demonstrated its use in microwave-assisted reactions to create substituted triazine derivatives, which are precursors to large, 24-membered macrocycles. researchgate.net In peptide chemistry, it is used in solution-phase peptide synthesis; for example, it can be coupled with protected amino acids like N-carbobenzyloxy-3-hydroxy-L-proline to form di- and tripeptides, which are themselves building blocks for larger protein structures. chemicalbook.comorgsyn.org

| Complex Molecule/Class | Role of Glycine Ethyl Ester Hydrochloride | Application Area |

| Peptide Drugs | Acts as a protected glycine building block for peptide chains. chemimpex.comanshulchemicals.com | Pharmaceuticals |

| Chrysanthemic Acid | Serves as a key intermediate in the synthesis pathway. fishersci.bechemicalbook.com | Agrochemicals |

| Dichlorovinylcyclopropane Carboxylic Acid | Used as a precursor in the chemical synthesis process. nih.goviucr.org | Agrochemicals |

| Four Imidazole Acetic Acid | Functions as an intermediate in its multi-step synthesis. fishersci.bechemicalbook.com | Pharmaceuticals |

| Substituted Triazines | Acts as a reactant in the synthesis of complex heterocyclic precursors for macrocycles. researchgate.net | Chemical Synthesis |

| N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester | Used as the glycylglycine (B550881) ethyl ester component in peptide coupling reactions. orgsyn.org | Peptide Synthesis |

Beyond its role in synthesis, glycine ethyl ester hydrochloride is a valuable tool in biochemical research, aiding in the study of metabolic pathways and cellular functions. chemimpex.com It is used in experiments that involve the modification or labeling of amino acids to probe biological processes. anshulchemicals.com

A significant application is in the structural analysis of proteins through a technique known as carboxyl-footprinting. fishersci.bechemicalbook.com In this method, GEEH is used in conjunction with a coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). fishersci.bechemicalbook.com The GEE/EDC protocol specifically targets and derivatizes the side chains of glutamate and aspartate residues on an intact protein. fishersci.bechemicalbook.com This reaction is highly effective under aqueous conditions at physiological pH, allowing researchers to "label" these specific carboxyl groups. fishersci.bechemicalbook.com By identifying which residues are accessible to modification, scientists can map the solvent-exposed surfaces of a protein, infer its three-dimensional structure, and identify regions involved in protein-protein interactions. This provides critical insights into enzyme mechanisms and the function of proteins within complex biochemical pathways. chemimpex.com

| Research Application | Technique/Method | Scientific Insight Gained |

| Protein Structural Analysis | Carboxyl-footprinting with GEE and EDC. fishersci.bechemicalbook.com | Maps accessible glutamate and aspartate residues, providing information on protein folding and interaction sites. fishersci.bechemicalbook.com |

| Metabolic Studies | Use as a labeled precursor in biochemical experiments. anshulchemicals.com | Helps in tracking the metabolic fate of glycine and understanding amino acid pathways. chemimpex.com |

| Peptide-Enzyme Interactions | As a component of synthetic peptide substrates. | Used to study the specificity and mechanism of peptidases and other enzymes involved in protein processing. |

| Biochemical Pathway Elucidation | Investigating protein synthesis and cellular functions. chemimpex.com | Provides insights into the roles of specific amino acids and their derivatives in cellular processes. chemimpex.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTWXQXDMWILOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052300 | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Glycine ethyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-33-6 | |

| Record name | Glycine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GLYCINE ETHYL ESTER HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Glycine Ethyl Ester Hydrochloride

Contemporary Synthesis Protocols for Glycine (B1666218) Ethyl Ester Hydrochloride

Modern synthetic strategies for glycine ethyl ester hydrochloride primarily revolve around the direct esterification of glycine and pathways originating from chloroacetic acid. These methods are continually refined to improve yield, purity, and process efficiency.

The most prevalent method for synthesizing glycine ethyl ester hydrochloride is the Fischer esterification of glycine with ethanol (B145695) in the presence of an acid catalyst, typically hydrogen chloride. guidechem.comgoogle.com The reaction involves the protonation of the carboxylic acid group of glycine, which enhances its electrophilicity, followed by a nucleophilic attack from ethanol.

Esterification of Glycine with Ethanol in Acidic Media

Optimization of Reaction Conditions: Temperature, Solvent Systems (e.g., anhydrous vs. 95% ethanol), and Catalyst Loading

The optimization of reaction parameters is crucial for maximizing the yield and purity of glycine ethyl ester hydrochloride. Key variables include temperature, the solvent system, and the concentration of the acid catalyst.

Temperature: Esterification reactions are typically endothermic, and thus, higher temperatures generally lead to increased reaction rates and higher equilibrium yields. frontiersin.org For the synthesis of glycine ethyl ester hydrochloride, reactions are often carried out at reflux temperature, which is approximately 75-80°C. google.comgoogle.com One method describes slowly raising the temperature to 75°C and maintaining it for 3 hours. google.com

Solvent Systems: The choice of ethanol concentration is a critical factor. The use of absolute (anhydrous) ethanol is frequently emphasized to drive the equilibrium towards the product by minimizing the presence of water, a byproduct of the reaction. orgsyn.orgprepchem.com However, specific procedures have found that a mixture of absolute and 96% ethanol can be optimal. orgsyn.org One detailed procedure specifies using 500 cc of absolute alcohol saturated with hydrochloric acid gas and 870 cc of 96% alcohol, noting that the water in the 96% alcohol is necessary for the hydrolysis of an intermediate in that specific pathway. orgsyn.org Using alcohol with a concentration lower than 96% has been shown to result in a poorer grade and yield of the final product. orgsyn.org

Catalyst Loading: Hydrogen chloride not only acts as a catalyst but also protonates the amino group of glycine, preventing side reactions and forming the desired hydrochloride salt. The alcohol is often saturated with dry hydrogen chloride gas in the cold to ensure a sufficient catalytic amount. orgsyn.orgprepchem.com A production method specifies a weight ratio of glycine:dehydrated alcohol:hydrogen chloride as 1:(2.5 ~ 3):(0.5 ~ 0.8). google.com Another protocol involves cooling anhydrous ethanol to -10°C and slowly adding dry hydrogen chloride until a pH of 2 is reached. google.com

The following table summarizes optimized reaction conditions from various studies.

Interactive Data Table: Optimized Reaction Conditions for Glycine Esterification| Parameter | Condition | Molar Ratio (Glycine:Reagent:Solvent) | Yield | Source |

|---|---|---|---|---|

| Temperature | Reflux (approx. 78°C) | - | 87-90% | orgsyn.org |

| Temperature | 75°C | - | >92% (conversion rate) | google.com |

| Solvent | Absolute Ethanol & 96% Ethanol | - | 87-90% | orgsyn.org |

| Solvent | Anhydrous Ethanol | 1:1.15:8 (Glycine:Triethyl Orthoformate:Anhydrous Ethanol) | >92% (conversion rate) | google.com |

| Catalyst | HCl gas (saturating absolute ethanol) | - | 87-90% | orgsyn.org |

| Catalyst | ZnCl₂ | 1:1.15:8 (Glycine:Triethyl Orthoformate:Anhydrous Ethanol) | >92% (conversion rate) | google.comgoogle.com |

To circumvent the handling of gaseous hydrogen chloride, methods for its in-situ generation have been developed. This approach offers greater convenience and safety. Thionyl chloride (SOCl₂) and acetyl chloride are common reagents for this purpose. When added to ethanol, they react to form hydrogen chloride and the corresponding ethyl sulfite (B76179) or ethyl acetate, respectively. chemicalbook.comstackexchange.com

A specific procedure involves adding thionyl chloride and glycine to ethanol at -10°C. chemicalbook.com The mixture is then stirred under reflux for 2 hours. This method reports a high yield of 90.4%. chemicalbook.com Another convenient source of anhydrous HCl is chlorotrimethylsilane. stackexchange.comechemi.com

Purification and Isolation Techniques for Enhanced Yield and Purity

The isolation and purification of glycine ethyl ester hydrochloride are critical steps to obtain a product of high purity, which is often required for pharmaceutical applications. guidechem.com Common techniques include:

Crystallization: The product is typically isolated by cooling the reaction mixture, which causes the glycine ethyl ester hydrochloride to crystallize. orgsyn.org The product often separates as fine white needles. orgsyn.org A second crop of crystals can often be obtained by concentrating the mother liquor. orgsyn.org

Filtration: The crystalline product is separated from the reaction mixture by suction filtration. orgsyn.orgprepchem.com

Washing: The filtered crystals are washed to remove residual impurities. A mixture of ethanol and diethyl ether is an effective wash solvent. guidechem.comgoogle.com One procedure specifies a washing solution composed of 60% ethanol and 40% diethyl ether by weight. google.com

Recrystallization: For a very pure product, recrystallization from absolute alcohol can be performed. orgsyn.org This process involves dissolving the crude product in hot solvent and then allowing it to cool slowly, which results in the formation of purer crystals. prepchem.com

Drying: The final product is typically dried in the air or under a vacuum to remove any remaining solvent. guidechem.comorgsyn.org

An alternative synthetic route to glycine ethyl ester hydrochloride starts with chloroacetic acid. This pathway involves the initial synthesis of glycine, which is then esterified as described previously.

Synthesis from Chloroacetic Acid Pathways

Amination Reactions (e.g., with Ammonia (B1221849) or Hexamethylenetetramine)

The reaction of chloroacetic acid with a large excess of aqueous ammonia is a well-established method for producing glycine. orgsyn.orgprepchem.com The process involves dissolving monochloroacetic acid in aqueous ammonia and allowing the mixture to stand for approximately 48 hours at room temperature. orgsyn.org The resulting solution contains glycine and ammonium (B1175870) chloride.

Another approach utilizes hexamethylenetetramine. orgsyn.org This reaction also leads to the formation of glycine, which can then be esterified. A patent describes a method where chloroacetic acid reacts with ammonia at a low temperature to form ammonium chloroacetate, which then undergoes a transposition at a higher temperature to yield a mixed crystal of glycine and ammonium chloride. google.com This mixture can be directly esterified without intermediate purification. google.com

Subsequent Hydrolysis and Esterification Steps

In several synthetic pathways, particularly those starting from precursors like (methylideneamino)acetonitrile, a crucial step involves the hydrolysis of an intermediate in the presence of alcohol and a strong acid. For instance, when (methylideneamino)acetonitrile is refluxed with a mixture of absolute and 96% ethanol saturated with hydrogen chloride gas, it undergoes hydrolysis. The water content in the 96% alcohol is precisely enough for this hydrolysis to occur effectively orgsyn.org. This process breaks down the starting material into glycine ethyl ester hydrochloride, ammonium chloride, and formaldehyde (B43269) prepchem.com.

Following the primary reaction, the isolation and purification of the product are critical. The hot alcoholic solution is typically filtered to remove byproducts like ammonium chloride. Upon cooling the filtrate, Glycine ethyl ester hydrochloride crystallizes, often as fine white needles orgsyn.org. To maximize the yield, the remaining alcohol from the filtrate can be partially distilled, and a second crop of crystals is obtained upon cooling orgsyn.org. For a high-purity product, recrystallization from absolute alcohol or a mixture of ethanol and ether is a common final step orgsyn.orgorgsyn.org. The final product is then thoroughly dried to remove any residual solvent orgsyn.org.

Mechanistic Elucidation of Formation Pathways

The most common synthesis of Glycine ethyl ester hydrochloride from glycine and ethanol is a classic example of the Fischer esterification. The reaction mechanism involves several key, reversible steps, catalyzed by a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) organic-chemistry.orgchemistrysteps.com.

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the glycine's carboxylic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack chemistrysteps.commasterorganicchemistry.comlibretexts.org.

Nucleophilic Attack by Alcohol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion organic-chemistry.orgbyjus.com.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This tautomeric shift converts a hydroxyl group into a water molecule, which is a much better leaving group organic-chemistry.orgmasterorganicchemistry.com.

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling the water molecule.

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product, glycine ethyl ester masterorganicchemistry.combyjus.com.

Since the reaction is conducted in the presence of hydrochloric acid, the basic amino group of the newly formed ester is protonated, resulting in the final isolated product, Glycine ethyl ester hydrochloride.

The Fischer esterification is a reversible reaction, meaning it exists in equilibrium between reactants (glycine, ethanol) and products (glycine ethyl ester, water) organic-chemistry.orgmasterorganicchemistry.com. The position of this equilibrium is governed by the principles of thermodynamics.

From a thermodynamic standpoint, the reaction's equilibrium can be manipulated according to Le Châtelier's principle to favor product formation chemistrysteps.comlibretexts.org. Two common strategies are employed:

Using Excess Reactant: The reaction is often carried out using a large excess of ethanol. This shifts the equilibrium towards the products to counteract the increased concentration of the alcohol chemistrysteps.commasterorganicchemistry.combyjus.com.

Removing a Product: The removal of water as it is formed also drives the reaction forward. This can be achieved through azeotropic distillation or by using a dehydrating agent organic-chemistry.org.

From a kinetic perspective, the rate of reaction is influenced by temperature and the concentration of the acid catalyst. Synthesis procedures often involve refluxing the reaction mixture for several hours to ensure the reaction proceeds to completion orgsyn.orgchemicalbook.comsemanticscholar.org. For example, one method specifies refluxing for three hours, while another involves stirring under reflux for two hours orgsyn.orgchemicalbook.com. A patented process describes stirring at room temperature for one hour followed by heating at 75°C for three hours, indicating that temperature plays a significant role in the reaction rate google.comgoogle.com. The presence of a strong acid catalyst is essential to achieve a reasonable reaction rate, as it activates the carboxylic acid for nucleophilic attack chemistrysteps.com.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry serves as an indispensable tool for achieving a granular understanding of the reaction mechanisms involved in the synthesis of glycine ethyl ester hydrochloride. By employing theoretical models, chemists can probe reaction pathways, transition states, and intermediates at a molecular level, offering insights that are often challenging to capture through experimental methods alone. These computational approaches are crucial for both predicting the most likely mechanistic pathways and validating hypotheses derived from experimental observations.

At the heart of these computational investigations is the use of quantum chemical calculations, with Density Functional Theory (DFT) being a particularly prominent method due to its favorable balance of accuracy and computational efficiency. For the acid-catalyzed Fischer esterification of glycine with ethanol, DFT can be used to map the entire potential energy surface of the reaction. This process begins with the initial protonation of the carboxylic acid group of glycine by the acid catalyst (e.g., HCl), which enhances the electrophilicity of the carbonyl carbon. mdpi.commasterorganicchemistry.comchemguide.co.uk The subsequent nucleophilic attack by an ethanol molecule leads to the formation of a key tetrahedral intermediate. mdpi.commasterorganicchemistry.comcerritos.eduwikipedia.org Computational models can precisely calculate the geometry and energy of this intermediate.

Validation of a proposed mechanism is achieved by comparing computationally derived data with experimental results. For instance, the calculated activation energy for the rate-determining step can be compared with the activation energy obtained from experimental kinetic studies. Furthermore, calculated spectroscopic properties, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts for proposed intermediates, can be compared against experimental spectra to confirm their transient existence. Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate hydrogen bonding and charge distribution throughout the reaction, providing deeper insight into the electronic factors governing the mechanism.

To illustrate the nature of the data generated from such computational studies, the following table presents representative theoretical values for key stages in an acid-catalyzed esterification reaction.

| Parameter | Reactants (Protonated Glycine + Ethanol) | Tetrahedral Intermediate | Transition State (Water Elimination) | Product (Protonated Glycine Ethyl Ester) |

|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | -4.5 | +18.2 | -9.8 |

| Key Bond Length (Å) C-O | C=O: 1.22 | C-OH: 1.42, C-OEt: 1.46 | C---OH2: 1.85 | C=O: 1.21 |

| Key Vibrational Frequency (cm⁻¹) | C=O stretch: ~1760 | O-H stretch: ~3450 | Imaginary Freq: ~ -1600 | C=O stretch: ~1745 |

Note: The data presented in this table are illustrative, representing typical values derived from DFT calculations for an acid-catalyzed esterification mechanism, and are intended to demonstrate the types of quantitative insights provided by computational chemistry.

By leveraging these computational tools, researchers can not only confirm reaction mechanisms but also predict the effects of changing catalysts, solvents, or reactants on the reaction outcome, thereby guiding the design of more efficient and selective synthetic methodologies for producing glycine ethyl ester hydrochloride.

Advanced Applications in Organic Synthesis and Catalysis Utilizing Glycine Ethyl Ester Hydrochloride

Catalytic Roles and Mechanisms of Glycine (B1666218) Ethyl Ester Hydrochloride

Glycine ethyl ester hydrochloride itself does not typically act as a catalyst directly. Instead, its primary role in these catalytic systems is that of a stable precursor to a reactive species. The mechanism hinges on its conversion to ethyl diazoacetate in situ.

Diazotization: In an aqueous, acidic solution, sodium nitrite (B80452) reacts with glycine ethyl ester hydrochloride to form ethyl diazoacetate. acs.org

Carbene Formation: The iron catalyst reacts with the newly formed ethyl diazoacetate to generate a highly reactive iron carbene intermediate. oup.com

Carbene Transfer: This iron carbene species then transfers the carbene group (:CHCOOEt) to an olefin (e.g., styrene) substrate present in the mixture. oup.com

Cyclopropane (B1198618) Formation and Catalyst Regeneration: The carbene transfer results in the formation of the cyclopropane ring and the regeneration of the iron catalyst, which can then enter another catalytic cycle. oup.com

This mechanism obviates the need to prepare and handle the unstable ethyl diazoacetate separately, integrating its generation directly into the catalytic process. The use of glycine ethyl ester hydrochloride is therefore a crucial element of the reaction design, enabling a safer and more practical approach to metal-catalyzed cyclopropanation reactions. acs.orgacs.org

Participation in Metal-Catalyzed Transformations

Glycine ethyl ester hydrochloride is an important precursor in several metal-catalyzed reactions, most notably in transformations that proceed via metal carbene intermediates. It also serves as a ligand in the formation of coordination complexes.

Glycine ethyl ester can act as a monodentate ligand, coordinating to metal centers through its nitrogen atom. The hydrochloride salt is often used as a stable starting material for the in-situ generation of the free amino ester, which then participates in complex formation. Research has documented the synthesis and crystal structures of several such complexes, including dichloro-bis(glycine ethyl ester)-palladium(II) and various cobalt(III) complexes like cis-β2-((s,s)-chloro-(glycine ethyl ester-N)-(triethylenetetramine)-cobalt(III)) dichloride trihydrate. researchgate.net In these structures, the glycine ethyl ester moiety is clearly shown to be coordinated to the metal center. researchgate.net This ability to form stable metal-ligand complexes is fundamental to its role in catalysis.

A significant application of glycine ethyl ester hydrochloride is in iron-catalyzed cyclopropanation reactions conducted in aqueous media. acs.orgnih.gov This method provides a safer and more convenient alternative to handling potentially explosive ethyl diazoacetate. acs.org The reaction proceeds through a tandem diazotization/cyclopropanation sequence where glycine ethyl ester hydrochloride, upon reaction with sodium nitrite (NaNO₂), generates ethyl diazoacetate in situ. acs.org This diazo compound then serves as a carbene precursor.

The catalytic cycle involves the metal catalyst, such as an iron-porphyrin complex, which reacts with the in situ-generated ethyl diazoacetate to form a metal carbene intermediate. This highly reactive intermediate then undergoes a carbene transfer reaction with an alkene (e.g., styrene) to form the desired cyclopropane ring. acs.org The process has been shown to be effective with a range of transition metals, including rhodium, ruthenium, and cobalt, although iron catalysts are preferred for being inexpensive and readily available. acs.orgnih.gov The choice of catalyst and its ligand can influence both the yield and the diastereoselectivity of the cyclopropanation. acs.org

| Catalyst | Conversion (%) | trans:cis Ratio |

| [Rh₂(OAc)₄] | >95 | 2:1 |

| [Rh₂(OCOC₇H₁₅)₄] | >95 | 1.5:1 |

| [Co(TPP)] | <20 | 7:1 |

| [Ru(TPP)(CO)] | >95 | 9:1 |

| [Fe(TPP)Cl] | >95 | 10:1 |

Table 1: Screening of various transition-metal catalysts for the cyclopropanation of p-methoxystyrene with glycine ethyl ester hydrochloride in water. The reaction using the inexpensive iron catalyst [Fe(TPP)Cl] showed high conversion and excellent diastereoselectivity. acs.org

Organocatalytic Applications

Glycine ethyl ester hydrochloride is a key starting material for generating nucleophilic glycine equivalents used in asymmetric organocatalysis. These reactions typically involve the formation of a Schiff base (imine) from the glycine ester, which can then be deprotonated to form an enolate equivalent for various carbon-carbon bond-forming reactions. researchgate.netrsc.org

A prominent example of synergistic catalysis is the enantioselective alkylation of the benzophenone (B1666685) imine of glycine esters under phase-transfer catalysis (PTC). researchgate.netrsc.org In this system, the glycine ester derivative is the substrate, while a chiral organocatalyst, typically a Cinchona alkaloid derivative, facilitates the reaction. researchgate.net The organocatalyst and the base work synergistically to generate a chiral, non-covalent ion pair with the glycine enolate, guiding the approach of the electrophile to achieve high enantioselectivity. rsc.org

Furthermore, novel organocatalytic systems have been developed that show a stunning resemblance to the function of the pyridoxal (B1214274) cofactor in biological systems. These catalysts can promote reactions like the Mannich reaction using glycine ester derivatives. rsc.org The reactions are often performed in a biphasic mixture with an inorganic base, which allows for the direct use of the glycine ethyl ester hydrochloride salt. rsc.org The catalyst possesses a pyridinium (B92312) ion to stabilize the glycine enolate and hydrogen-bond donors to coordinate the electrophile, creating a well-organized transition state that ensures high stereocontrol. rsc.org

Enzymatic Transformations Involving Glycine Ethyl Ester Hydrochloride

Enzymes offer a highly selective and efficient means of catalyzing transformations of glycine ethyl ester and its derivatives. This approach is particularly valuable for achieving specific bond cleavages under mild, aqueous conditions, which is often challenging with traditional chemical methods.

The ester linkage in glycine ethyl ester and its more complex derivatives is susceptible to hydrolysis by various esterases and proteases. The selectivity of this hydrolysis can be precisely controlled by the choice of enzyme.

In one study, the enzymatic hydrolysis of N-phosphino- and N-phosphonomethylglycine ethyl esters was investigated. tandfonline.comtandfonline.com A strict selectivity was observed:

Phosphodiesterase I catalyzed the hydrolysis of the phosphorus-ester bonds. tandfonline.comtandfonline.com

Lyophilized bee venom specifically hydrolyzed the ethoxycarbonyl (glycine ester) group to yield the corresponding free glycines. tandfonline.comtandfonline.com

Proteolytic enzymes such as α-chymotrypsin and protease also exclusively catalyzed the hydrolysis of the ethoxycarbonyl group to the free carboxylic acids. tandfonline.comtandfonline.com

| Enzyme | Substrate Moiety Hydrolyzed |

| Phosphodiesterase I | P-O-C (Phosphorus ester) |

| Lyophilized Bee Venom | C(O)-OEt (Glycine ethyl ester) |

| α-Chymotrypsin | C(O)-OEt (Glycine ethyl ester) |

| Alkaline Phosphatase | P(O)(OEt)₂ → P(O)(OEt)(OH) (Partial hydrolysis of phosphono group) |

Table 2: Selectivity of different enzymes in the hydrolysis of N-phosphono- and N-phosphinomethylglycine ethyl ester derivatives. tandfonline.comtandfonline.com

Another study identified a novel esterase from Microbacterium sp. that demonstrated hydrolytic activity towards various amino acid esters. oup.com While the enzyme showed activity towards glycine ethyl ester, its specificity varied significantly across different substrates, highlighting the potential for screening enzymes for desired transformations. oup.com The kinetics of α-chymotrypsin-catalyzed hydrolysis have also been studied in detail for N-acetylglycine ethyl ester, providing fundamental insights into the enzyme's mechanism and specificity. nih.gov

Enzyme-Catalyzed Hydrolysis of Esters

Specificity of Hydrolases (e.g., Phosphodiesterase I, Alkaline Phosphatase)

The interaction of glycine ethyl ester hydrochloride and its derivatives with hydrolases highlights the specificity of these enzymes.

Phosphodiesterase I: Research has demonstrated that phosphodiesterase I exhibits specificity towards derivatives of glycine ethyl ester. For instance, this enzyme can catalyze the hydrolysis of N-phosphonomethylglycine ethyl esters. tandfonline.com This indicates that the enzyme can recognize and act upon the ethyl ester portion of these glycine derivatives. Furthermore, glycine itself has been shown to enhance the inhibition of nucleotide pyrophosphatase/phosphodiesterase I by EDTA, suggesting a modulatory role where glycine binding may induce a conformational change in the enzyme.

Alkaline Phosphatase: Alkaline phosphatase is known to act on a variety of phosphate (B84403) esters. While direct studies on its interaction with glycine ethyl ester hydrochloride are not extensively documented, its activity on related compounds suggests a degree of specificity. For example, alkaline phosphatase can hydrolyze one of the two diethoxyphosphono groups from a substrate containing a norvaline ethyl ester moiety. tandfonline.com This action on an amino acid ester derivative points to the enzyme's capacity to interact with such structures. The enzymatic activity of alkaline phosphatase is influenced by various factors, including the presence of different amino acids, which can act as inhibitors.

Effect of Enzyme Inhibition on Reaction Outcomes

The involvement of glycine ethyl ester hydrochloride in reactions where enzyme inhibition is a key factor demonstrates its utility in controlling chemical transformations.

A notable example is the inactivation of buckwheat α-glucosidase. In this process, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is used in the presence of glycine ethyl ester to modify the enzyme. This modification leads to a decrease in the enzyme's hydrolytic activity. The reaction follows pseudo-first-order kinetics, and the presence of competitive inhibitors, such as Tris and turanose, can protect the enzyme from this inactivation. This protection suggests that the modification occurs at or near the active site of the enzyme.

Another instance involves the enzyme methanol (B129727) dehydrogenase. Glycine ethyl ester can act as an activator for this enzyme at certain concentrations. However, at higher concentrations, it exhibits inhibitory effects, showcasing a dual role in modulating the enzyme's activity and thus influencing the reaction outcome.

The following table summarizes the effects of enzyme inhibition involving glycine ethyl ester on reaction outcomes:

| Enzyme | Modulator(s) | Effect on Enzyme | Reaction Outcome |

|---|---|---|---|

| Buckwheat α-glucosidase | Glycine ethyl ester + EDC | Inactivation | Decreased hydrolytic activity |

| Methanol dehydrogenase | Glycine ethyl ester | Activation (low conc.), Inhibition (high conc.) | Modulation of methanol oxidation |

Biocatalytic Approaches to Glycine Ethyl Ester Hydrochloride Modifications

Glycine ethyl ester hydrochloride serves as a valuable substrate in a variety of biocatalytic and chemoenzymatic reactions, leading to the synthesis of complex molecules.

Iron-Catalyzed Cyclopropanation: A significant application is the iron-catalyzed cyclopropanation of styrenes. acs.orgacs.orgnih.govoup.com In this reaction, glycine ethyl ester hydrochloride is used in a tandem diazotization/cyclopropanation process in aqueous media. acs.orgacs.orgnih.govoup.com This method provides good yields and diastereoselectivity for the synthesis of cyclopropyl (B3062369) esters, which are important building blocks in organic synthesis. acs.org The reaction is notable for using an inexpensive and readily available iron catalyst and for proceeding in water, which is an environmentally friendly solvent. acs.orgacs.orgnih.govoup.com

Chemoenzymatic Polypeptide Synthesis: Glycine ethyl ester is utilized in the chemoenzymatic synthesis of polypeptides. For instance, it can be copolymerized with serine ethyl ester using the enzyme papain. oup.com The ratio of the two monomers influences the structure and solubility of the resulting copolypeptides. oup.com This approach allows for the creation of polypeptides with tailored properties under mild reaction conditions. oup.com

Substrate for Glycine N-acyltransferase: Mouse glycine N-acyltransferase, an enzyme involved in the detoxification of carboxylic acids, can utilize glycine ethyl ester as a substrate. This demonstrates that the enzyme can recognize and acylate the amino group of the glycine ester.

The table below outlines key biocatalytic modifications involving glycine ethyl ester hydrochloride:

| Reaction | Catalyst/Enzyme | Product(s) | Significance |

|---|---|---|---|

| Cyclopropanation | Iron porphyrin complex | trans-Cyclopropyl esters | Utilizes an inexpensive and safe carbene precursor in an aqueous medium. acs.orgacs.orgnih.govoup.com |

| Copolymerization | Papain | Copolypeptides | Allows for the synthesis of polypeptides with tunable properties. oup.com |

| N-acylation | Mouse Glycine N-acyltransferase | N-acylglycine ethyl ester | Demonstrates substrate viability in enzymatic detoxification pathways. |

Advanced Analytical and Spectroscopic Characterization of Glycine Ethyl Ester Hydrochloride in Research

Structural Elucidation Techniques

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of molecules. kcl.ac.uk They are instrumental in identifying functional groups and elucidating the structural characteristics of glycine (B1666218) ethyl ester hydrochloride. at.ua

The infrared spectrum of glycine ethyl ester hydrochloride displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of the ester group is typically confirmed by a strong C=O stretching vibration. researchgate.net The -NH3+ group, a result of the hydrochloride form, exhibits distinct N-H stretching and bending vibrations. Additionally, the spectrum reveals vibrations associated with the methylene (B1212753) (-CH2-) and ethyl (-CH2CH3) groups. kcl.ac.uk

FTIR spectroscopy has been successfully employed to monitor and quantify reactions involving glycine ethyl ester, such as hydrolysis. nih.gov The technique allows for real-time analysis of the disappearance of the ester and the appearance of the corresponding carboxylic acid.

Detailed assignments of the key vibrational modes observed in the FTIR and Raman spectra of glycine ethyl ester hydrochloride are presented in the table below. These assignments are based on established group frequency correlations and data from spectral databases. nih.govnist.govchemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |

| Ammonium (B1175870) (-NH3+) | N-H Stretching | 3200 - 2800 | researchgate.netpsu.edu |

| N-H Bending (Asymmetric) | ~1600 | researchgate.netpsu.edu | |

| N-H Bending (Symmetric) | ~1500 | researchgate.netpsu.edu | |

| Ester (C=O) | C=O Stretching | ~1740 | researchgate.net |

| Ester (C-O) | C-O Stretching | 1300 - 1150 | at.ua |

| Alkyl (C-H) | C-H Stretching | 3000 - 2850 | kcl.ac.uk |

| C-H Bending | 1470 - 1370 | kcl.ac.uk |

Vibrational spectroscopy, particularly in combination with computational methods, provides insights into the conformational landscape of glycine ethyl ester hydrochloride. The molecule can exist in different conformations due to rotation around its single bonds. The most stable conformation of the glycine ethyl ester cation is the trans-trans-trans (ttt) form. semanticscholar.org

The analysis of the NH-stretching region in both FTIR and Raman spectra can reveal information about hydrogen bonding and conformational isomers present in different phases (gas, liquid, or solid). semanticscholar.org For instance, in the gas phase, an intensity anomaly in the symmetric and antisymmetric NH-stretching vibrations of glycine ethyl ester has been observed and studied. semanticscholar.org

Chromatographic and Mass Spectrometric Methods

Chromatographic techniques, especially when coupled with mass spectrometry, are indispensable for the purity assessment and quantitative analysis of glycine ethyl ester hydrochloride.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of glycine ethyl ester hydrochloride and for its quantitative analysis in various matrices. synzeal.comlgcstandards.com The method's versatility allows for the separation of the target compound from impurities and related substances.

The development of a robust HPLC method for glycine ethyl ester hydrochloride involves the careful selection of several key parameters to achieve optimal separation and detection. sigmaaldrich.com

Stationary Phase (Column): Reversed-phase columns, such as C18, are commonly employed for the analysis of polar compounds like glycine ethyl ester hydrochloride. sielc.comacs.org Mixed-mode columns that offer a combination of reversed-phase and ion-exchange or hydrophilic interaction liquid chromatography (HILIC) characteristics can also provide unique selectivity. sielc.com For instance, Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, has been used for the analysis of glycine ethyl ester. sielc.com Primesep 100, a mixed-mode column, has been utilized for separating glycine and its methyl ester. sielc.com

Mobile Phase: A typical mobile phase for the reversed-phase separation of glycine ethyl ester hydrochloride consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. sielc.com The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analyte. For Mass Spectrometry (MS) compatible methods, volatile buffers such as formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com Ion-pair chromatography (IP-HPLC) using reagents like sodium hexanesulfonate can be employed for the analysis of glycine and its oligomers. acs.orgnih.gov

Detection: Ultraviolet (UV) detection is commonly used for the analysis of glycine ethyl ester hydrochloride, although the compound itself has a weak chromophore. Derivatization with a UV-active tag can enhance sensitivity. More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

The following table summarizes typical HPLC method parameters for the analysis of glycine ethyl ester and related compounds.

| Parameter | Condition | Source |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Primesep 100 (Mixed-Mode) | sielc.com | |

| Phenomenex Luna C18 | acs.org | |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | sielc.com |

| Acetonitrile/Water/Formic Acid (for MS) | sielc.com | |

| 50 mM KH2PO4, 7.2 mM Sodium Hexanesulfonate, pH 2.5 | acs.org | |

| Flow Rate | 1.00 mL·min⁻¹ | acs.org |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

While glycine ethyl ester hydrochloride itself is not chiral, it is a crucial resolving agent for the separation of enantiomers of chiral carboxylic acids. google.comgoogle.com The principle involves the formation of diastereomeric salts between the racemic carboxylic acid and an optically active amine, such as a derivative of glycine ethyl ester. For instance, (-)-phenylglycine ethyl ester hydrochloride has been used to selectively precipitate one enantiomer of a chiral carboxylic acid, leaving the other in solution. google.comgoogle.com

Furthermore, derivatives of amino acids, including their ethyl esters, can be separated into their enantiomers using chiral stationary phases (CSPs) in HPLC. koreascience.krresearchgate.net For example, N-acylamino acid alkyl esters can be separated on polyester-based chiral stationary phases. researchgate.net Norvancomycin-bonded CSPs have been utilized for the chiral separation of dansyl-amino acids in reversed-phase HPLC. researchgate.net The separation mechanism on such columns often involves a combination of ionic and hydrophobic interactions between the analyte and the chiral selector. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of glycine ethyl ester hydrochloride, electron ionization (EI) is a common method. The resulting mass spectrum displays the molecular ion peak and various fragment ions, which provide a fingerprint of the molecule's structure.

The fragmentation of esters often involves cleavage of the bond adjacent to the carbonyl group (C=O), such as the loss of the alkoxy group (-OR), as well as rearrangements of hydrogen atoms. libretexts.org For aliphatic amines, cleavage alpha to the nitrogen atom is a dominant fragmentation pathway. libretexts.org In the case of glycine ethyl ester hydrochloride, the mass spectrum shows characteristic peaks that can be attributed to different fragments of the molecule. nih.govmassbank.jp Experimental data from GC-MS analysis reveals a pattern of fragmentation with specific m/z values and relative intensities. nih.gov

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 30 | 99.99 | [CH2NH2]+ |

| 36 | 19.91 | [HCl]+ |

| 38 | 7.83 | [Cl]+ (isotope) |

| 27 | 6.94 | [C2H3]+ |

| 104 | 6.49 | [M-Cl]+ or [C4H10NO2]+ |

This interactive table presents the top 5 peaks from experimental GC-MS data for Glycine Ethyl Ester Hydrochloride. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unambiguously determining the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For glycine ethyl ester hydrochloride, the theoretical exact mass is 139.0400063 Da. nih.gov HRMS analysis would be used to experimentally measure the mass of the molecular ion and compare it to this theoretical value. A close match between the measured mass and the calculated exact mass confirms the elemental formula of C₄H₁₀ClNO₂ and rules out other potential formulas that might have the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds or for verifying the purity of research materials.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes in a material as a function of temperature. eag.com TGA measures changes in mass, while DTA detects the temperature difference between a sample and an inert reference, revealing whether processes are endothermic or exothermic. eag.com These methods are applied to glycine ethyl ester hydrochloride to determine its thermal stability, decomposition temperatures, and the nature of its thermal transformations. daneshyari.comresearchgate.net Studies have shown that glycine ethyl ester hydrochloride is thermally stable up to 174 °C, after which decomposition begins. daneshyari.comresearchgate.net Another source suggests the compound slowly decomposes around 200 °C. google.com

Investigations into the thermal stability of glycine ethyl ester hydrochloride reveal its behavior upon heating. TGA/DTA analyses indicate that the material possesses good thermal stability up to a specific temperature threshold before undergoing decomposition. daneshyari.comresearchgate.net One study reported that single crystals of glycine ethyl ester hydrochloride are stable up to 174 °C. daneshyari.comresearchgate.net Beyond this temperature, the compound begins to decompose. The decomposition of related dipeptide esters often involves cyclization and other complex reactions. bac-lac.gc.ca The study of thermal decomposition pathways is critical for understanding the compound's limitations in applications where it might be subjected to high temperatures.

Optical and Electronic Properties Investigation

The study of the optical and electronic properties of materials is essential for evaluating their potential in photonic and optoelectronic devices. Techniques such as UV-Vis-NIR and fluorescence spectroscopy are employed to characterize these properties in materials like glycine ethyl ester hydrochloride. daneshyari.com

UV-Vis-NIR spectroscopy is used to measure the absorption, transmission, and reflectance of light over the ultraviolet, visible, and near-infrared wavelength ranges. For glycine ethyl ester hydrochloride, single crystals have been analyzed to determine their optical properties. daneshyari.com Research shows that the crystal has a high transmittance of approximately 75% in the visible region, which is a desirable feature for optical applications. daneshyari.comresearchgate.net

The UV cut-off wavelength for the crystal is observed at 238 nm, which may be attributed to π–π* electronic transitions. daneshyari.com From the absorption data, the optical band gap can be calculated. For glycine ethyl ester hydrochloride, the estimated band gap is 5.21 eV, corresponding to an indirect allowed transition. daneshyari.comresearchgate.net These properties suggest its potential as a material for applications in devices operating in the visible and NIR ranges. daneshyari.com

| Optical Property | Value | Reference |

|---|---|---|

| Transmittance (Visible Region) | ~75% | daneshyari.comresearchgate.net |

| UV Cut-off Wavelength | 238 nm | daneshyari.com |

| Optical Band Gap (Eg) | 5.21 eV | daneshyari.comresearchgate.net |

This interactive table summarizes key optical properties of Glycine Ethyl Ester Hydrochloride single crystals.

Fluorescence spectroscopy is another important technique for characterizing the electronic properties of materials. It involves exciting a sample at a specific wavelength and measuring the light it emits at a longer wavelength. This analysis provides insights into the electronic structure and potential for luminescence applications. Single crystals of glycine ethyl ester hydrochloride have been characterized using fluorescence spectroscopy, indicating that its luminescent properties are a subject of research interest. daneshyari.com

Nonlinear Optical (NLO) Properties and Optical Limiting Studies

The third-order nonlinear optical (NLO) properties of Glycine Ethyl Ester Hydrochloride (GEEHC) have been investigated using the Z-scan technique, a standard method for measuring nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). daneshyari.comresearchgate.net Such studies are crucial for evaluating the potential of materials in applications like optical switching, optical limiting, and other photonic devices. daneshyari.comresearchgate.net

In a notable study, a GEEHC single crystal was subjected to a Z-scan analysis using an Nd:YAG laser operating at 532 nm. daneshyari.com The results from the closed-aperture Z-scan revealed a self-defocusing effect, which is indicated by a pre-focal peak followed by a post-focal valley in the transmittance curve. This behavior corresponds to a negative nonlinear refractive index (n₂). The open-aperture Z-scan data demonstrated reverse saturable absorption (RSA), an effect where the absorption of light increases with increasing laser intensity. RSA is a desirable characteristic for optical limiting applications. daneshyari.com

| Parameter | Symbol | Reported Value | Unit |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | -4.14 x 10⁻¹¹ | cm²/W |

| Nonlinear Absorption Coefficient | β | 1.21 x 10⁻⁶ | cm/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | -1.52 x 10⁻⁶ | esu |

Dielectric Constant, Dielectric Loss, and AC Conductivity Analysis

The dielectric properties of Glycine Ethyl Ester Hydrochloride have been analyzed to understand its response to an applied electric field, which is essential for its potential use in electronic and electro-optic devices. daneshyari.com Studies involve measuring the dielectric constant (ε'), dielectric loss (tan δ), and AC conductivity (σₐ꜀) as a function of frequency and temperature. daneshyari.comresearchgate.net

Research on GEEHC single crystals shows that both the dielectric constant and dielectric loss are high at lower frequencies and decrease as the frequency of the applied AC field increases. daneshyari.com This behavior is typical for dielectric materials and is attributed to the contribution of different types of polarization (space charge, orientational, ionic, and electronic) at various frequencies. At low frequencies, all polarization types have time to contribute, leading to a higher dielectric constant. As the frequency rises, slower mechanisms like space charge and orientational polarization can no longer keep up with the field, causing the dielectric constant and loss to drop before eventually leveling off at higher frequencies. daneshyari.com

The temperature dependence of these properties is also significant. For GEEHC, the dielectric constant and loss have been observed to increase with rising temperature. This is explained by the enhanced mobility of charge carriers and the facilitation of orientational polarization at higher temperatures. daneshyari.com The space charge polarization, arising from impurities and crystal defects, is particularly influential at low frequencies and high temperatures. daneshyari.com

The AC conductivity of GEEHC also shows a dependence on frequency, generally increasing with higher frequencies. This relationship can be understood through the hopping of charge carriers between localized states within the material. The activation energy for this conduction process can be determined from the temperature-dependent conductivity data. daneshyari.com

| Frequency (Hz) | ε' at 313 K | ε' at 333 K | ε' at 353 K |

|---|---|---|---|

| 100 | 38 | 50 | 72 |

| 1000 | 20 | 25 | 35 |

| 5000 | 12 | 15 | 20 |

| Frequency (Hz) | tan δ at 313 K | tan δ at 333 K | tan δ at 353 K |

|---|---|---|---|

| 100 | 1.5 | 2.5 | 4.0 |

| 1000 | 0.5 | 0.8 | 1.2 |

| 5000 | 0.2 | 0.3 | 0.5 |

Computational and Theoretical Studies of Glycine Ethyl Ester Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of molecular systems. uio.no For glycine (B1666218) ethyl ester hydrochloride, DFT calculations provide a theoretical framework for understanding its fundamental characteristics. Quantum chemical calculations are often performed using specific basis sets, such as 6-311++G(d,p), to ensure accuracy. nih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. uio.no For glycine ethyl ester hydrochloride, these calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Experimental data from single-crystal X-ray diffraction reveals that glycine ethyl ester hydrochloride crystallizes in the monoclinic system with the space group P21/c. researchgate.netdaneshyari.com The cation's central ethylene (B1197577) bond adopts a gauche conformation. researchgate.net The structure is stabilized by a network of hydrogen bonds. researchgate.netnih.gov The three hydrogen atoms of the protonated amino group (–NH3+) form strong, directional intermolecular N—H⋯Cl hydrogen bonds with chloride anions. researchgate.netnih.gov These primary interactions lead to the formation of a tape-like arrangement of the ion pairs. researchgate.net Weaker C—H⋯Cl and C—H⋯O interactions further connect these tapes into a two-dimensional supramolecular network. researchgate.net

DFT calculations complement this experimental data by providing optimized geometric parameters. Although specific DFT-optimized data for the hydrochloride salt is not widely published, studies on the parent molecule, glycine ethyl ester (GEE), and related compounds offer valuable insights. rsc.orgresearchgate.net For instance, DFT studies on similar amino acid esters have shown excellent agreement between calculated and experimental bond lengths and angles. nih.gov

Table 1: Selected Crystal Data for Glycine Ethyl Ester Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netdaneshyari.comnih.gov |

| Space Group | P21/c | researchgate.netdaneshyari.com |

| a (Å) | 8.565 - 8.965 | researchgate.netdaneshyari.comnih.gov |

| b (Å) | 12.543 - 12.943 | researchgate.netdaneshyari.comnih.gov |

| c (Å) | 5.972 - 6.272 | researchgate.netdaneshyari.comnih.gov |

| β (°) | 103.630 | researchgate.netdaneshyari.comnih.gov |

| Volume (ų) | 652.6 - 673.4 | daneshyari.comnih.gov |

| Z | 4 | nih.gov |

DFT calculations are highly effective in predicting vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.nettandfonline.com A theoretical vibrational analysis can confirm the presence of specific functional groups and provide a detailed assignment of the observed spectral bands. nih.gov

The experimental FT-IR spectrum of glycine ethyl ester hydrochloride shows characteristic bands corresponding to its functional groups. daneshyari.com The broad region with multiple bands between 2350 cm⁻¹ and 3400 cm⁻¹ in related N-alkylated glycine salts is attributed to the stretching vibrations of O–H, N–H, and C–H groups. mdpi.com The strong C=O stretching vibration typically appears around 1750 cm⁻¹. daneshyari.commdpi.com

Theoretical calculations on glycine ethyl ester and its derivatives reproduce these features well. researchgate.netsemanticscholar.org Harmonic quantum chemical calculations predict the symmetric and antisymmetric stretching modes of the amino group. semanticscholar.org For glycine ethyl ester, the calculated IR intensity of the antisymmetric mode is predicted to be 3 to 5 times greater than that of the symmetric mode. semanticscholar.org A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental data due to the approximations inherent in the calculations and the anharmonicity of the vibrations. nih.gov

Table 2: Key Experimental FT-IR Vibrational Assignments for Glycine Ethyl Ester Hydrochloride and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |

|---|---|---|---|

| 2350-3400 | O-H, N-H, C-H stretching | N-alkylated glycine salts | mdpi.com |

| 1753-1755 | C=O stretching | N-alkylated glycine salts | mdpi.com |

| ~238 nm (in UV-Vis) | π–π* transition | Glycine ethyl ester hydrochloride | daneshyari.com |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.gov

DFT calculations are used to determine the energies of these orbitals and other global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and chemical potential. researchgate.netnih.gov For related glycine derivatives, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) is another important descriptor derived from DFT. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov In the MEP map, red and orange colors typically indicate negative potential (nucleophilic sites), while blue indicates positive potential (electrophilic sites). nih.gov This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net

Materials with significant nonlinear optical (NLO) properties are valuable for applications in photonics and optical technologies, such as optical limiting and frequency conversion. researchgate.netdaneshyari.com DFT calculations can predict the NLO response of a molecule by computing its first-order hyperpolarizability (β). science.gov

Studies on glycine ethyl ester hydrochloride have indicated that it is an attractive material for NLO applications. researchgate.netdaneshyari.com The compound is a precursor for growing semiorganic crystals that exhibit significant NLO activity. Theoretical predictions of NLO properties, combined with experimental Z-scan measurements, have confirmed its potential. researchgate.netdaneshyari.com DFT calculations show that the hyperpolarizability value can be influenced by factors such as solvent polarity. science.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a system in different environments.

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like glycine ethyl ester hydrochloride in both solution and the solid state. While specific MD simulation studies for glycine ethyl ester hydrochloride are not extensively documented, research on the parent glycine ethyl ester and related amino acids provides a basis for understanding its likely behavior. semanticscholar.orgrsc.orgnih.gov

In solution, the molecule is expected to be more flexible, existing as an equilibrium of different conformers. Studies on glycine ethyl ester have identified several stable conformations, with the ttt (trans-trans-trans) conformer being the most stable in the gas phase. semanticscholar.org Torsion of the ester group into a ttg (trans-trans-gauche) conformation involves a small energy penalty. semanticscholar.org In an aqueous solution, the interactions with solvent molecules (water) would play a significant role in stabilizing different conformations, particularly through hydrogen bonding. MD simulations of aqueous glycine solutions have shown that glycine molecules can form clusters that are highly dynamic and hydrated. rsc.org A similar dynamic behavior, involving rapid changes in conformation and solvation shell, would be expected for glycine ethyl ester hydrochloride in solution.

Interaction with Solvents and Other Molecules

Computational and theoretical studies have provided significant insights into the intermolecular and intramolecular interactions governing the behavior of glycine ethyl ester hydrochloride. These studies often focus on the solid state, gas phase, and interactions with other molecules of its kind.

In the solid crystalline state, X-ray diffraction studies reveal a complex network of hydrogen bonds. researchgate.netpsu.edunih.gov The primary interactions are strong, highly directional N-H···Cl⁻ hydrogen bonds between the ammonium (B1175870) group of the cation (C₄H₁₀NO₂⁺) and the chloride anion. researchgate.netnih.gov These primary bonds are complemented by weaker C-H···Cl⁻ and C-H···O interactions. researchgate.netpsu.edu Together, these forces create a two-dimensional supramolecular network, organizing the ions into a tape-like arrangement. researchgate.netnih.gov

A detailed analysis of the hydrogen-bond geometry in the crystal structure provides precise measurements for these interactions.

Table 1: Hydrogen-Bond Geometry in Crystalline Glycine Ethyl Ester Hydrochloride

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1—H0A···Cl1 | 0.904 | 2.300 | 3.1845 | 166.1 |

| N1—H0B···Cl1 | 0.906 | 2.386 | 3.1658 | 144.3 |

| N1—H0C···Cl1 | 0.890 | 2.435 | 3.2566 | 153.7 |

| C1—H1A···O2 | 0.99 | 2.47 | 2.9072 | 106 |

| C3—H3B···Cl1 | 0.99 | 2.79 | 3.7529 | 164 |

Data sourced from He et al. (2010). psu.edu

In the gas phase, studies on the neutral glycine ethyl ester molecule (the form without the hydrochloride) using FTIR and Raman spectroscopy combined with quantum-chemical calculations show the presence of weak, bifurcated intramolecular hydrogen bonds between the NH₂ group and the carbonyl group. semanticscholar.org When aggregation occurs, forming dimers, computational models have been used to explore different hydrogen-bonded topologies. These models show that dispersion interactions are essential for accurately describing the binding in these dimers and have ruled out certain cooperative hydrogen bond arrangements in favor of structures with two N-H···O=C bonds. semanticscholar.org

Theoretical studies on related glycine-based surfactants, such as glycine lauryl ester hydrochloride, using molecular dynamics simulations and density functional theory (DFT) calculations have highlighted the importance of hydrogen bonds formed via the ester linkages. These interactions contribute to enhanced molecular packing at interfaces and improved surface activity.

Quantitative Structure-Activity Relationship (QSAR) Studies